molecular formula C7H12ClN3 B1487392 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 733757-76-1

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1487392
CAS No.: 733757-76-1
M. Wt: 173.64 g/mol
InChI Key: KAVZBQGQXWOBON-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a high-purity chemical intermediate serving advanced biomedical research and development. This bicyclic heterocyclic compound features a pyrazole ring fused to a partially saturated pyridine ring, a privileged scaffold in medicinal chemistry known for its structural rigidity and ability to interact with diverse biological targets . The 3-methyl substituent on the pyrazole ring confers moderate hydrophobicity, which can be strategically utilized to fine-tune the pharmacokinetic properties of derivative molecules, such as solubility and membrane permeability . This compound is a key building block for synthesizing novel derivatives with applications in antimicrobial, antitubercular, and kinase inhibitor research . Furthermore, recent scientific investigations indicate that derivatives of the pyrazolo[4,3-c]pyridine core exhibit significant biomedical potential, including demonstrated antidepressant activity through interaction with serotonin receptors and preliminary anticancer properties via the inhibition of specific kinases involved in cancer cell proliferation . The synthesis often involves robust methods like the lithium hexamethyldisilazide (LiHMDS)-mediated reaction route or acid-catalyzed cyclization, ensuring a reliable and scalable supply for research programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-6-4-8-3-2-7(6)10-9-5;/h8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVZBQGQXWOBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-46-3
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit potential antidepressant effects. For example, a study published in Journal of Medicinal Chemistry highlighted that modifications to the pyrazolo framework could enhance serotonin receptor activity, suggesting a pathway for developing new antidepressants .
  • Anticancer Properties :
    • Research has shown that compounds with similar structures can inhibit cancer cell proliferation. A study demonstrated that certain pyrazolo derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways . This indicates potential for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a lead compound for anticancer drug development.
  • Neuroprotective Effects :
    • Neuroprotective studies have suggested that this compound may protect neuronal cells from oxidative stress. In vitro assays indicated that it could reduce markers of neurodegeneration . This application is particularly relevant for conditions such as Alzheimer's disease.

Pharmacological Applications

  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways .
  • Pain Management :
    • Preliminary research suggests that pyrazolo derivatives may exhibit analgesic properties. Animal models have shown reduced pain responses when treated with related compounds . This opens avenues for further exploration in pain management therapies.

Material Science Applications

  • Polymer Chemistry :
    • The unique structure of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
  • Nanotechnology :
    • Recent advancements have explored the use of this compound in the creation of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeting efficiency .

Case Studies

StudyApplicationFindings
Journal of Medicinal Chemistry (2020)Antidepressant ActivityIdentified structural modifications enhancing serotonin receptor affinity.
Cancer Research Journal (2021)Anticancer PropertiesDemonstrated apoptosis induction in cancer cell lines via specific signaling modulation.
Neurobiology Journal (2022)Neuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cells.

Mechanism of Action

The mechanism by which 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Derivatives of Pyrazolo[4,3-c]pyridine Hydrochloride

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 3-methyl 185.64 (free base) Foundational scaffold; used in kinase inhibitor design and antimicrobial studies.
1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) 2-methoxyethyl, nitrofuran warhead, oxazol-5-yl N/A Potent antibacterial activity against ESKAPE pathogens (MIC ≤ 2 µg/mL); combines THPP scaffold with nitrofuran for enhanced efficacy.
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 3-isopropyl 214.71 Improved lipophilicity; explored in tuberculosis research as pantothenate synthetase inhibitors.
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride 3-methanol, 1-methyl 240.13 Enhanced hydrogen-bonding capacity; used in structural optimization for CNS-targeted drugs.
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 3-trifluoromethyl 227.04 Increased metabolic stability and membrane permeability; applied in oncology and inflammation studies.
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 1-phenyl 221.68 Aromatic bulk for π-π interactions; investigated in kinase inhibition (e.g., c-Met).

Antibacterial Agents

Compound 13g () demonstrates superior activity against multidrug-resistant ESKAPE pathogens due to its nitrofuran moiety, which generates reactive intermediates disrupting bacterial DNA . In contrast, the 3-methyl derivative lacks this warhead, highlighting the necessity of functional group additions for antibacterial potency.

Antitubercular Activity

3-Isopropyl derivatives (e.g., Samala et al., 2013) inhibit Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 1.2 µM), leveraging hydrophobic interactions from the isopropyl group to enhance target binding . The 3-methyl analog’s smaller substituent may reduce affinity, underscoring substituent size-activity relationships.

Kinase Inhibition

1-Phenyl and trifluoromethyl derivatives exhibit kinase inhibitory activity. For example, Zhang et al. (2017) designed c-Met inhibitors using the phenyl-substituted scaffold (IC₅₀ = 0.8 nM), where aromatic interactions with the ATP-binding pocket are critical . Trifluoromethyl derivatives further improve pharmacokinetics by reducing oxidative metabolism .

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 740061-36-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H11N3·HCl
  • Molecular Weight : 137.19 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can effectively inhibit COX-1 and COX-2 enzymes. For instance, compounds similar to 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine showed IC50 values ranging from 19.45 μM to 42.1 μM against these enzymes .
    • A comparative analysis indicated that some derivatives exhibited anti-inflammatory effects comparable to established drugs such as indomethacin and celecoxib .
  • Cytotoxicity :
    • Research has also explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that certain derivatives may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazolo[4,3-c]pyridine scaffold can significantly influence its biological activity:

SubstituentEffect on ActivityReference
Methyl group at position 3Enhances anti-inflammatory potency
Halogen substitutionsModulate COX inhibition
Alkyl groups at position 5Increase cytotoxicity against cancer cells

Study 1: Anti-inflammatory Effects

A study conducted on several derivatives of pyrazolo[4,3-c]pyridine assessed their ability to inhibit COX enzymes. The results indicated that specific analogs had IC50 values significantly lower than traditional anti-inflammatory medications, suggesting a promising avenue for new therapeutics in inflammatory diseases .

Study 2: Cytotoxicity in Cancer Research

Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings highlighted that certain derivatives induced apoptosis more effectively than standard chemotherapeutic agents, indicating potential for development as anticancer drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride?

  • Methodology :

  • Route 1 : Cyclization of pyrazole-carbaldehyde intermediates using PdCl₂(PPh₃)₂ as a catalyst in DMF under microwave irradiation (120°C, 30 min). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the core structure .
  • Route 2 : Reaction of phenylhydrazine hydrochloride with substituted piperidones in methanol at 70°C for 4–6 hours, followed by HCl salt formation using concentrated HCl .
  • Critical Step : Hydrochloride salt formation requires stoichiometric HCl addition in methanol, with stirring at room temperature for 1 hour to ensure complete protonation .

Q. What safety protocols are essential during synthesis?

  • Experimental Design :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Management : Segregate halogenated organic waste (e.g., chlorinated intermediates) and neutralize acidic residues with sodium bicarbonate before disposal .

Q. How is purity validated for this compound?

  • Analytical Workflow :

  • NMR/MS : Confirm molecular structure via ¹H/¹³C NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS). Compare experimental vs. theoretical m/z values (e.g., C₉H₁₃ClN₄: expected [M+H]⁺ = 213.08) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1%. Retention time should match reference standards .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Case Study :

  • Issue : Discrepancies in melting points (e.g., 145–146°C vs. 122–123°C for methyl-substituted derivatives) may arise from polymorphic forms or residual solvents.
  • Resolution : Perform X-ray crystallography (monoclinic P21/c system, a = 8.8731 Å, b = 19.9044 Å) to confirm solid-state structure . Use TGA-DSC to rule out solvent retention .

Q. How to optimize reaction yields using computational methods?

  • ICReDD Framework :

  • Step 1 : Simulate reaction pathways (e.g., cyclization energy barriers) via DFT calculations (B3LYP/6-31G*). Identify rate-limiting steps (e.g., Pd-catalyzed coupling) .
  • Step 2 : Apply machine learning to experimental datasets (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF > methanol for microwave reactions) .

Q. What strategies improve hydrochloride salt stability during storage?

  • Stability Study :

  • Hygroscopicity Mitigation : Store under nitrogen atmosphere in desiccators (silica gel). For long-term stability, lyophilize the salt and characterize via PXRD to monitor crystallinity changes .
  • Degradation Analysis : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring for hydrolytic byproducts (e.g., free base formation) .

Q. How to design SAR studies for pyrazolo-pyridine derivatives?

  • Methodology :

  • Core Modifications : Introduce substituents at C3 (e.g., aryl groups via Suzuki coupling) or N1 (alkylation with methyl iodide) to assess kinase inhibition .
  • Bioassay : Test analogs against protein kinase targets (IC₅₀ assays) with positive controls (e.g., staurosporine). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Data Contradiction Analysis

Conflicting reports on catalytic efficiency in cyclization reactions

  • Root Cause : Microwave-assisted reactions (PdCl₂(PPh₃)₂, 30 min) achieve >80% yield , while traditional heating (70°C, 6 hours) gives 52–60% .
  • Resolution : Microwave irradiation enhances reaction kinetics by reducing activation energy. Validate via Arrhenius plots (Ea comparison) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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